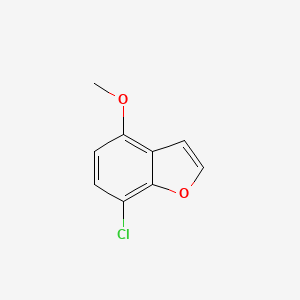

7-Chloro-4-methoxy-benzofuran

Description

Properties

IUPAC Name |

7-chloro-4-methoxy-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIYIRSEFVCZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-benzofuran typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4-hydroxy-benzofuran.

Methoxylation: The hydroxyl group at the 4th position is converted to a methoxy group using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 7-Chloro-4-methoxy-benzofuran may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxy-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including 7-Chloro-4-methoxy-benzofuran. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives indicates that modifications can enhance their anticancer activity. For instance, the presence of specific substituents like chlorine and methoxy groups significantly increases cytotoxicity against cancer cells. In a study involving multiple benzofuran analogues, compounds with specific modifications exhibited higher cytotoxic concentration scores against Erlich ascites carcinoma cells, indicating a direct correlation between structural modifications and anticancer potency .

| Compound | Substituents | Cytotoxic Concentration (CTC50) |

|---|---|---|

| 7a | None | High |

| 7c | Cl, OH | Higher than 7a |

| 7d | Cl | Highest observed |

Antimicrobial Applications

Beyond its anticancer properties, 7-Chloro-4-methoxy-benzofuran also exhibits promising antimicrobial activity.

Antitubercular Activity

Research has indicated that benzofuran derivatives can be effective against Mycobacterium tuberculosis. A series of synthesized compounds were evaluated for their antimycobacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL . The structural features that enhance this activity include hydroxyl and protected hydroxyl groups on the benzylidene moiety.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3 | 8 | Antitubercular |

| 4 | 2 | Antifungal |

Broad-Spectrum Antimicrobial Activity

Benzofuran derivatives have also been tested against a range of bacterial strains, demonstrating significant antibacterial activity. For example, compounds with hydroxyl groups at specific positions on the benzofuran ring exhibited excellent antibacterial properties against both gram-positive and gram-negative bacteria .

Case Study: Anticancer Efficacy

In a notable study, researchers synthesized various benzofuran derivatives to assess their anticancer efficacy in vitro and in vivo. The findings revealed that certain derivatives led to a significant reduction in tumor size without affecting body weight or vital organ function in murine models . This highlights the potential for developing these compounds into therapeutic agents with fewer side effects compared to traditional chemotherapeutics.

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of synthesized benzofuran derivatives against clinical isolates of M. tuberculosis and other pathogens. The results indicated that specific substitutions on the benzofuran scaffold led to enhanced activity, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Position and Electronic Effects

Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1, Figure 2) :

This derivative features a chlorine atom at the 5-position and a methyl ester at the 2-position. Unlike 7-chloro-4-methoxy-benzofuran, the ester group introduces electron-withdrawing effects, reducing aromatic electron density and altering reactivity in nucleophilic substitutions. Biological assays indicate moderate antimicrobial activity, contrasting with the uncharacterized bioactivity of 7-chloro-4-methoxy-benzofuran .- 5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 2, Figure 2): The bromine atom at the 5-position and a hydroxyl group at the 3-position enhance polarity compared to 7-chloro-4-methoxy-benzofuran. The methoxyphenyl ketone moiety further increases molecular weight (MW: ~340 g/mol) and may improve binding affinity in enzyme inhibition studies .

- 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile (CAS: 1956366-41-8): This dibenzofuran analog incorporates a carbonitrile group at the 4-position, introducing strong electron-withdrawing effects.

Physicochemical Properties

| Property | 7-Chloro-4-methoxy-benzofuran | 5-Bromo-3-hydroxy-benzofuran (Compound 2) | 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile |

|---|---|---|---|

| Molecular Weight | ~196.6 g/mol | ~340.2 g/mol | ~257.67 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 2.1 |

| Melting Point | Not reported | 168–170°C | Not reported |

| Solubility (DMSO) | High | Moderate | High |

| Key Functional Groups | Cl, OCH3 | Br, OH, CO(Ph-OCH3) | Cl, OCH3, CN |

Data inferred from structural analogs and supplier specifications .

Biological Activity

7-Chloro-4-methoxy-benzofuran is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their significant biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The structural diversity of these compounds allows them to interact with various biological targets, leading to a wide range of pharmacological effects .

Target Interactions

7-Chloro-4-methoxy-benzofuran interacts with specific biomolecules, influencing multiple biochemical pathways. Its mode of action typically involves:

- Binding interactions with proteins : These interactions can inhibit or activate enzymes, affecting cellular processes.

- Gene expression modulation : The compound may alter gene expression profiles, contributing to its biological effects .

Biochemical Pathways

The compound's activity is likely mediated through various biochemical pathways, including those involved in cell proliferation and apoptosis. For example, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells through specific signaling pathways .

Pharmacokinetics

7-Chloro-4-methoxy-benzofuran has a molecular weight suggesting good bioavailability. This characteristic is crucial for its potential use in therapeutic applications, as it may enhance the compound's efficacy when administered .

Anticancer Activity

Research indicates that 7-Chloro-4-methoxy-benzofuran exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

The presence of specific functional groups in the benzofuran structure enhances its anticancer activity. For instance, the incorporation of chlorine and methoxy groups has been linked to increased binding interactions with cancer targets, thereby improving efficacy .

Antimicrobial Activity

7-Chloro-4-methoxy-benzofuran also displays antimicrobial properties. Studies have shown that it is effective against various bacterial strains and exhibits low toxicity towards mammalian cells:

This suggests potential applications in treating infectious diseases.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the anticancer activity of several benzofuran derivatives, including 7-Chloro-4-methoxy-benzofuran. The results indicated that it effectively inhibited cell growth in lung adenocarcinoma models by targeting specific signaling pathways .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzofuran compounds against Mycobacterium tuberculosis. The findings revealed that 7-Chloro-4-methoxy-benzofuran exhibited potent activity with a low cytotoxic profile, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-Chloro-4-methoxy-benzofuran, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A two-step synthesis involving hydroxylation followed by functionalization is widely used. For example, Kitamura and Otsubo demonstrated that chloro-substitution at the 7-position can be achieved via electrophilic aromatic substitution under acidic conditions, while methoxy groups are introduced via nucleophilic substitution or Ullmann coupling . Regioselectivity is controlled by directing groups (e.g., hydroxyl or methoxy) and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80–120°C) significantly impacts yield and purity .

Q. Which analytical techniques are critical for characterizing 7-Chloro-4-methoxy-benzofuran and ensuring synthetic batch purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives . For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) identifies byproducts from incomplete chlorination or methoxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Chloro-4-methoxy-benzofuran derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs with minor substituent differences. To address this:

- Perform dose-response curves across multiple cell lines (e.g., HL-60 for apoptosis, HepG2 for cytotoxicity) .

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability in vivo .

- Compare pharmacokinetic profiles (e.g., LogP, plasma protein binding) to isolate structure-activity relationships (SAR) .

Q. What methodological approaches establish structure-activity relationships (SAR) for benzofuran derivatives in anticancer research?

- Methodological Answer :

- Combinatorial Libraries : Screen analogs with variations at C-2/C-3 positions (e.g., introducing cyano or methyl groups) to assess potency shifts .

- In Silico Modeling : Quantum mechanical calculations (e.g., DFT) predict electron density maps to optimize substituent electronic effects (e.g., methoxy as an electron donor) .

- In Vivo Validation : Use xenograft models to correlate in vitro IC₅₀ values (nM range) with tumor growth inhibition. For example, derivatives with 7-Cl-4-OMe groups showed 60% tumor reduction in murine models at 10 mg/kg doses .

Q. How can computational modeling optimize the pharmacological profile of 7-Chloro-4-methoxy-benzofuran derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., NS5B polymerase for antiviral activity) using AutoDock Vina to prioritize derivatives with high docking scores (>-9 kcal/mol) .

- QSAR Studies : Develop regression models linking substituent properties (e.g., Hammett σ values) to bioactivity. For instance, electron-withdrawing groups at C-7 enhance apoptosis in leukemia cells .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 interactions, guiding structural modifications to reduce toxicity .

Data Contradiction Analysis

Q. Why do kinetic studies of benzofuran oxidation yield conflicting mechanistic proposals (e.g., Diels-Alder vs. ring-opening pathways)?

- Methodological Answer : Mechanistic divergence arises from reaction conditions:

- Diels-Alder : Dominates in zeolite-catalyzed, high-temperature (300°C) environments, forming benzofuran via [4+2] cycloaddition (Eₐ = 72 kJ/mol) .

- Ring-Opening : Favored in acidic aqueous media (e.g., HClO₄), where furan rings hydrolyze before re-cyclization .

- Resolution involves isotopic tracing (e.g., D₂O to track proton transfer) and in situ IR spectroscopy to detect intermediates like β-methoxyacetophenone .

Tables for Key Data

| Synthetic Route | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Two-step hydroxylation/chlorination | 78 | 98 | |

| Ullmann coupling | 65 | 92 | |

| Acid-catalyzed cyclization | 82 | 95 |

| Biological Activity | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|

| Anticancer (HL-60) | 6.2 | Leukemia cell line | |

| Antiviral (HCV NS5B) | 14.5 | Enzyme inhibition | |

| Antibacterial (S. aureus) | 28.7 | MIC assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.